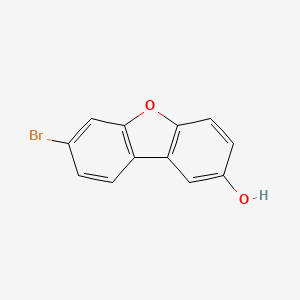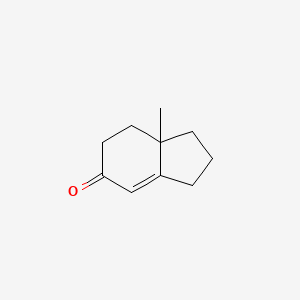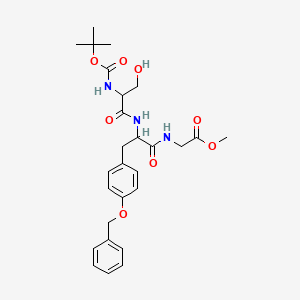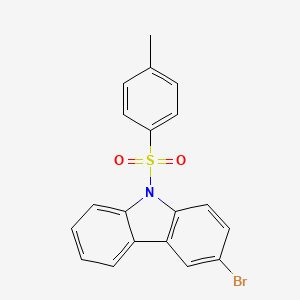
3-Bromo-9-tosyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-9-tosyl-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them valuable in various applications, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-9-tosyl-9H-carbazole can be synthesized through a multi-step process. One common method involves the bromination of 9H-carbazole at the 3-position using N-bromosuccinimide in tetrahydrofuran at room temperature . The tosylation of the resulting 3-bromo-9H-carbazole can be achieved by reacting it with p-toluenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-9-tosyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carbazole core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while coupling reactions can produce complex polycyclic structures.
Aplicaciones Científicas De Investigación
3-Bromo-9-tosyl-9H-carbazole has several scientific research applications:
Optoelectronics: Used in the development of OLEDs and organic photovoltaic devices due to its excellent charge transport properties.
Material Science: Employed in the synthesis of conducting polymers and other advanced materials.
Biological Research: Investigated for its potential use in biosensors and other bioelectronic devices.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 3-Bromo-9-tosyl-9H-carbazole involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in electron transfer processes, which is crucial for its applications in optoelectronics and material science. The presence of the bromine and tosyl groups can influence the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-9H-carbazole: Similar in structure but lacks the tosyl group, which can affect its reactivity and applications.
3-Iodo-9H-carbazole: Another halogenated derivative with different reactivity due to the presence of iodine instead of bromine.
3,6-Dibromo-9H-carbazole:
Uniqueness
3-Bromo-9-tosyl-9H-carbazole is unique due to the presence of both bromine and tosyl groups, which enhance its reactivity and make it suitable for a broader range of applications. The tosyl group, in particular, can act as a protecting group or a leaving group in various chemical reactions, providing additional versatility .
Propiedades
Número CAS |
177775-88-1 |
|---|---|
Fórmula molecular |
C19H14BrNO2S |
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
3-bromo-9-(4-methylphenyl)sulfonylcarbazole |
InChI |
InChI=1S/C19H14BrNO2S/c1-13-6-9-15(10-7-13)24(22,23)21-18-5-3-2-4-16(18)17-12-14(20)8-11-19(17)21/h2-12H,1H3 |
Clave InChI |
OTYIVOHGSWJZPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
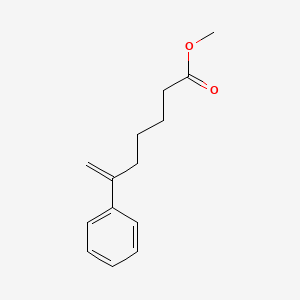

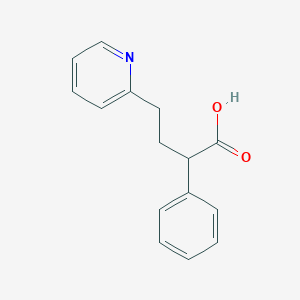
![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)
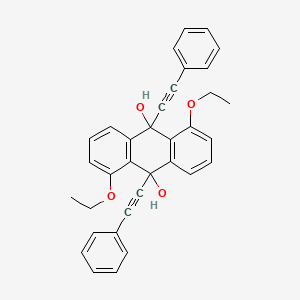
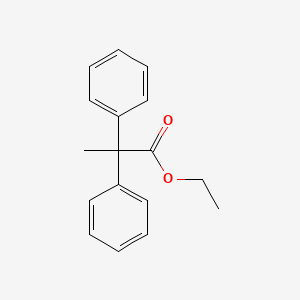
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
